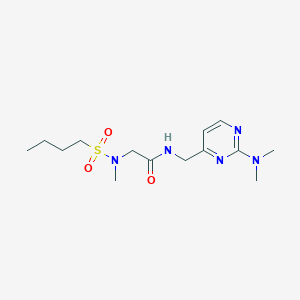![molecular formula C18H15NO4S B2917409 4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798639-74-3](/img/structure/B2917409.png)
4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C18H15NO4S and its molecular weight is 341.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It plays a crucial role in the innate immune system, being directly stimulated by cyclic dinucleotides (CDNs) to activate immune responses .
Mode of Action
The compound interacts with its target, the STING protein, by forming two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction . This interaction activates the STING protein, triggering the IRF and NF-κB pathways .
Pharmacokinetics
Thiophene-based compounds, which this compound is a derivative of, are known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the compound’s bioavailability.
Action Environment
The activity of sting and its downstream effects can be influenced by various factors, including the presence of double-stranded dna in the cytoplasm
Propriétés
IUPAC Name |
4-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-11-6-13(8-17(20)22-11)23-14-9-19(10-14)18(21)16-7-12-4-2-3-5-15(12)24-16/h2-8,14H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSOLVNSXGUXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B2917331.png)



![1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/new.no-structure.jpg)
![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate](/img/structure/B2917337.png)
![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]-4-pyrrolidin-1-ylphenyl]ethanone](/img/structure/B2917340.png)
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2917342.png)

![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B2917345.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2917346.png)
![Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate](/img/structure/B2917348.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2917349.png)
